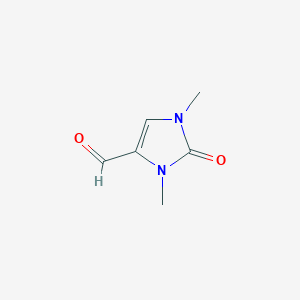

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

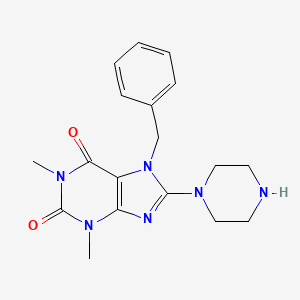

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde is a chemical compound with the molecular formula C10H10N2O2 . It is a solid substance and is highly soluble in water and other polar solvents .

Molecular Structure Analysis

The molecular structure of this compound includes three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Physical And Chemical Properties Analysis

This compound is a solid substance . It is highly soluble in water and other polar solvents . The molecular weight of this compound is 190.2 .Scientific Research Applications

Synthesis and Applications in Organic Chemistry

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde has been utilized in various synthetic processes in organic chemistry. For instance, it serves as a key component in the synthesis of pH-sensitive spin probes. These probes are prepared by a process involving oxidation, nitrosation, and subsequent reaction with primary or secondary amines, followed by treatment with AlkMgX to yield stable nitroxides, which are useful in spin probe applications (Kirilyuk et al., 2003). Additionally, it acts as a synthon for incorporating cationic imidazolium groups into molecular frameworks, which is critical in various chemical reactions such as Knoevenagel, Wittig, and Schiff base formations (Berezin & Achilefu, 2007).

Pharmaceutical and Alkaloid Synthesis

In pharmaceutical research, this compound is instrumental in synthesizing 2-aminoimidazole alkaloids, including oroidin, hymenidin, dispacamide, monobromodispacamide, and ageladine A. These compounds are synthesized by reacting tert-butoxycarbonylguanidine with various intermediates (Ando & Terashima, 2010). The compound's utility in synthesizing alkaloids and its potential application in pharmaceuticals highlight its versatility.

Food Science Applications

In food science, derivatives of this compound, like 1,3-Bis(carboxymethyl)imidazole, have been identified in reaction mixtures derived from amino acids and α-dicarbonyl compounds. These compounds represent a new group of N-containing heterocyclic compounds potentially originating in natural systems and model systems containing amino acids (Veĺišek et al., 1989).

Application in Luminescence Sensing

This compound has also been used in the synthesis of lanthanide(III)-organic frameworks, which show potential as fluorescence sensors for benzaldehyde-based derivatives. These frameworks exhibit selective sensitivity to various benzaldehyde derivatives, making them useful in luminescence sensing applications (Shi et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

Imidazole derivatives, which this compound is a part of, are known to have a broad range of biological activities .

Mode of Action

It’s worth noting that imidazole derivatives are known for their diverse biological activities, which suggests that they interact with their targets in various ways .

Biochemical Pathways

Imidazole derivatives are known to affect a variety of biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

1,3-dimethyl-2-oxoimidazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-7-3-5(4-9)8(2)6(7)10/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTSMSNYFUNZIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N(C1=O)C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2566439.png)

![1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B2566441.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenyl)sulfanylacetamide](/img/structure/B2566447.png)

![2-(benzylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2566450.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate](/img/structure/B2566454.png)